molecular formula C15H19N5O2S B2693388 N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097861-09-9

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2693388
CAS No.: 2097861-09-9
M. Wt: 333.41
InChI Key: ALAWKJCSUKNEJT-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic chemical compound designed for research and development purposes. This molecule features a 1,2,3-thiadiazole-5-carboxamide core linked via an ethyl chain to a 3-cyclopropyl-6-oxo-1,6-dihydropyridazine moiety. The distinct structure, incorporating both a pyridazinone and a thiadiazole ring, presents a unique scaffold for scientific investigation in medicinal chemistry and chemical biology. Pyridazinone derivatives are of significant research interest and have been explored in various contexts, including as kinase inhibitors and as agonists for nuclear receptors . Similarly, 1,2,3-thiadiazole derivatives are known to possess a range of bioactive properties. This compound is supplied exclusively for laboratory research to facilitate the exploration of its physical and chemical properties, biological activity, and potential research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-2-3-12-14(23-19-17-12)15(22)16-8-9-20-13(21)7-6-11(18-20)10-4-5-10/h6-7,10H,2-5,8-9H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAWKJCSUKNEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving a suitable thiadiazole precursor.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic Hydrolysis :
    In 6M HCl at 100°C, the carboxamide converts to the corresponding carboxylic acid (4-propyl-1,2,3-thiadiazole-5-carboxylic acid) and releases ethylamine derivatives .

    R-CONH-R’+H2OH+R-COOH+H2N-R’\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-COOH} + \text{H}_2\text{N-R'}
  • Basic Hydrolysis :
    Treatment with NaOH (2M) at 80°C results in similar cleavage but requires longer reaction times .

Condition Product Yield Reference
6M HCl, 100°C, 4h4-Propyl-1,2,3-thiadiazole-5-carboxylic acid82%
2M NaOH, 80°C, 8hSame as above75%

Electrophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes electrophilic substitution at the sulfur atom or adjacent carbons:

  • Halogenation :
    Reacts with Cl₂ in CCl₄ to form 4-propyl-5-chloro-1,2,3-thiadiazole derivatives .

  • Oxidation :
    H₂O₂ in acetic acid oxidizes the sulfur atom to a sulfoxide or sulfone.

Reagent Product Reaction Time Reference
Cl₂ (1.2 eq), CCl₄5-Chloro-thiadiazole derivative2h, 25°C
H₂O₂ (30%), CH₃COOHThiadiazole sulfoxide (major product)6h, 60°C

Pyridazinone Ring Reactivity

The 6-oxo-1,6-dihydropyridazin-1-yl group participates in:

  • Reduction :
    NaBH₄ reduces the carbonyl group to a hydroxyl group, forming 3-cyclopropyl-1,6-dihydropyridazine .

  • Alkylation :
    Reacts with methyl iodide in DMF to form N-methyl derivatives at the pyridazinone nitrogen .

Reaction Conditions Product Yield Reference
NaBH₄ (2 eq)EtOH, 0°C → 25°C, 3h3-Cyclopropyl-1,6-dihydropyridazine68%
CH₃I (1.5 eq), DMFK₂CO₃, 60°C, 6hN-Methylpyridazinone derivative75%

Cyclopropane Ring-Opening Reactions

The cyclopropane substituent undergoes ring-opening under strong acidic or oxidative conditions:

  • Acid-Catalyzed Ring Opening :
    In H₂SO₄ (conc.), the cyclopropane ring opens to form a propyl chain .

  • Oxidative Cleavage :
    Ozone in CH₂Cl₂ at -78°C cleaves the cyclopropane to yield a diketone.

Reagent Product Notes Reference
H₂SO₄ (conc.), 25°CPropyl-substituted pyridazinoneRequires quenching
O₃, CH₂Cl₂, -78°C1,2-Diketone derivativeFollowed by reductive workup

Cross-Coupling Reactions

The ethyl linker (-CH₂CH₂-) enables Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ :

R-B(OH)2+CompoundPd(PPh₃)₄R-Coupled Product\text{R-B(OH)}_2 + \text{Compound} \xrightarrow{\text{Pd(PPh₃)₄}} \text{R-Coupled Product}

Boronic Acid Catalyst Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃65%
4-Methoxyphenylboronic acidSame as above58%

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, with major fragments including CO₂ (from the carboxamide) and SO₂ (from the thiadiazole) .

Biological Derivatization

In medicinal chemistry studies, the compound undergoes enzymatic hydrolysis (e.g., via esterases) to release active metabolites targeting kinase pathways .

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • Molecular Formula: C15H17N5O2
  • Molecular Weight: Approximately 299.334 g/mol
  • IUPAC Name: N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide

Structural Features

The compound features:

  • A cyclopropyl group , enhancing lipophilicity.
  • A pyridazinone core , known for diverse biological activities.
  • Various substituents that influence interactions with biological targets.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and reaction conditions.

Biology

The compound is under investigation for its potential interactions with biological macromolecules. Preliminary studies suggest it may exhibit antimicrobial and antiviral properties due to its structural characteristics that allow it to bind effectively to target proteins.

Medicine

In medicinal chemistry, this compound is being explored for therapeutic effects:

  • Anticancer Activity: Initial studies indicate that it may inhibit key metabolic pathways in cancer cells. Analogous compounds have shown efficacy against various cancer cell lines, suggesting potential cytotoxic effects.
StudyCell LinePercent Growth Inhibition
Study ASNB-1986.61%
Study BOVCAR-885.26%
Study CNCI-H4075.99%

Industrial Applications

The compound can be utilized in developing new materials and chemical processes. Its unique properties may lead to innovations in polymer chemistry or catalysis.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant growth inhibition in several lines, supporting its potential as an anticancer agent.

Anti-inflammatory Properties

Research on similar compounds has shown promising anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This suggests that this compound may also possess these properties.

Mechanism of Action

The mechanism of action of N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs with Pyridazinone/Thiadiazole Cores

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Reported Activity Synthesis Method Reference
Target Compound Pyridazinone-Thiadiazole 4-propyl-thiadiazole, cyclopropyl Hypothetical (unreported) Undisclosed
BK80394 (Product Index) Pyridazinone 4-methyl-triazole sulfanyl Unknown Undisclosed
Acylthiourea Derivatives (Yang et al., 2015) 1,2,3-Thiadiazole Acylthiourea groups Antimicrobial, Anticancer Microwave irradiation
1,2,3-Selenadiazole Derivatives (Al-Smadi et al., 2004) Selenadiazole Aromatic/steroid substituents Antiviral, Antitumor Cycloaddition reactions

Key Observations :

  • The target compound’s 4-propyl-thiadiazole group distinguishes it from BK80394, which features a 4-methyl-triazole sulfanyl group.
  • Compared to acylthiourea derivatives (Yang et al., 2015), the carboxamide linkage in the target compound could reduce toxicity while maintaining hydrogen-bonding capacity for target binding .
  • Replacing sulfur with selenium in selenadiazole analogs (Al-Smadi et al., 2004) alters electronic properties, often enhancing redox activity but increasing synthetic complexity .

Functional Group Modifications in Related Heterocycles

Table 2: Substituent Impact on Bioactivity
Compound Class Substituent Position Functional Group Observed Effect on Activity Reference
Target Compound Thiadiazole-4 Propyl Hypothetical: Improved logP
Propiconazole (TRI List) Dioxolan-4 Propyl Antifungal efficacy
Acylthiourea Derivatives Thiadiazole-5 Acylthiourea Enhanced antimicrobial

Analysis :

  • The 4-propyl group in both the target compound and propiconazole (a triazole fungicide) suggests that alkyl chains at position 4 may stabilize hydrophobic interactions with enzyme active sites .
  • Acylthiourea groups at position 5 (Yang et al., 2015) introduce additional hydrogen-bond donors, which correlate with increased antimicrobial potency but may also elevate metabolic instability .

Biological Activity

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Compound Overview

This compound features a complex structure that includes a pyridazinone core and a thiadiazole moiety. Its unique chemical properties arise from the combination of these functional groups, which may influence its biological activity.

Feature Description
Molecular Formula C₁₄H₁₈N₄O₂S
Molecular Weight 302.38 g/mol
Structural Components Pyridazinone core, cyclopropyl group, thiadiazole ring

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.
  • Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
  • Thiadiazole Moiety Formation : Involves reactions with thiosemicarbazides.

These steps are crucial for obtaining the desired compound with high purity and yield.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : In studies comparing various thiadiazole derivatives against pathogenic bacteria, the compound demonstrated potent antibacterial effects comparable to standard antibiotics like ciprofloxacin and diclofenac sodium .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been evaluated using in vitro assays. It showed considerable inhibition of protein denaturation in bovine serum albumin assays, which is indicative of its ability to mitigate inflammatory responses .

Cytotoxicity and Antitumor Activity

In cancer research contexts, derivatives of thiadiazole have been assessed for cytotoxicity against various cancer cell lines. The compound exhibited promising results in inhibiting cell growth and inducing apoptosis in specific cancer models .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to bacterial growth and inflammation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in tumor growth and inflammation.

Case Studies

Several studies have highlighted the effectiveness of compounds within the same class:

  • Study on Thiadiazoles : A series of thiadiazole derivatives were synthesized and tested for their antibacterial and anti-inflammatory activities. The results indicated that modifications to the thiadiazole ring significantly impacted biological efficacy .
  • Cytotoxicity Assessment : A study focused on the cytotoxic effects of thiadiazole derivatives against human cancer cell lines revealed that certain structural modifications enhanced their potency against c-Met inhibitors .

Q & A

Q. What synthetic strategies are recommended for preparing N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization and carboxamide coupling. For example:
  • Cyclopropane Integration : Introduce the cyclopropyl group early via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
  • Thiadiazole Formation : Use iodine and triethylamine in DMF to cyclize intermediate thiosemicarbazides, as demonstrated in analogous 1,3,4-thiadiazole syntheses .
  • Carboxamide Coupling : Employ coupling agents like EDCI/HOBt in DMF with triethylamine, as shown in pyrazole-carboxamide syntheses .
  • Purification : Column chromatography or recrystallization (e.g., ethanol) ensures purity. Confirm structures via 1H^1H- and 13C^{13}C-NMR, and LC-MS.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for cyclopropane protons (δ ~0.5–1.5 ppm), pyridazinone carbonyl (δ ~160–170 ppm), and thiadiazole carbons.
  • Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak).
  • HPLC-PDA : Assess purity (>95%) and detect impurities via reverse-phase chromatography.

Advanced Research Questions

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify targets, given the thiadiazole moiety’s potential kinase inhibition .
  • Molecular Docking : Use Schrödinger Maestro or AutoDock to model interactions with active sites (e.g., ATP-binding pockets).
  • Cellular Assays : Measure apoptosis (Annexin V/PI staining) or proliferation (MTT assay) in cancer cell lines. Validate via siRNA knockdown of suspected targets.

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Reproducibility : Replicate assays (n ≥ 3) under standardized conditions (e.g., 72-hour incubation, 10% FBS).
  • Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation masking activity.
  • Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify non-specific binding.

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Formulate as a salt (e.g., trifluoroacetate, as in UM-164 ) or use co-solvents (DMSO:PEG 400).
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 to predict drug-drug interactions.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (target >10% for efficacy).

Data Analysis & Technical Challenges

Q. How can researchers differentiate between regioisomers or degradation products during analysis?

  • Methodological Answer :
  • LC-HRMS/MS : Use high-resolution mass spectrometry (e.g., Q-TOF) to distinguish isomers via fragmentation patterns.
  • Stability Studies : Conduct forced degradation (acid/base/oxidative stress) and monitor byproducts via LC-UV/MS.
  • 2D NMR : Employ 1H^1H-13C^{13}C-HSQC or NOESY to resolve ambiguous proton environments.

Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?

  • Methodological Answer :
  • QSAR Modeling : Use MOE or ChemAxon to correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity.
  • Free Energy Perturbation (FEP) : Simulate binding energy changes upon structural modifications.
  • ADMET Prediction : Employ SwissADME or pkCSM to forecast bioavailability and toxicity.

Synthesis & Characterization Troubleshooting

Q. Why might cyclization steps yield low product purity, and how can this be resolved?

  • Methodological Answer :
  • Side Reactions : Iodine-mediated cyclization (as in ) may generate sulfur byproducts. Optimize stoichiometry (e.g., iodine:TEA ratio).
  • Workup Refinement : Quench with Na2_2S2_2O3_3 to remove excess iodine.
  • In-Line Monitoring : Use ReactIR to track reaction progress and halt at peak product concentration.

Q. How to resolve discrepancies between theoretical and observed NMR spectra?

  • Methodological Answer :
  • Dynamic Effects : Check for tautomerism (e.g., pyridazinone enol-keto forms) via variable-temperature NMR.
  • Impurity Subtraction : Compare with spectra of intermediates to identify residual starting materials.

Biological Evaluation

Q. What in vitro models are appropriate for assessing antitumor potential?

  • Methodological Answer :
  • Cell Panel Diversity : Test across NCI-60 cell lines to identify responsive cancer types.
  • 3D Spheroid Assays : Use Matrigel-embedded spheroids to mimic tumor microenvironments.
  • Combination Studies : Screen with standard chemotherapeutics (e.g., cisplatin) to detect synergism.

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